Ethyl 2-(hydroxyimino)-3-oxobutanoate

Description

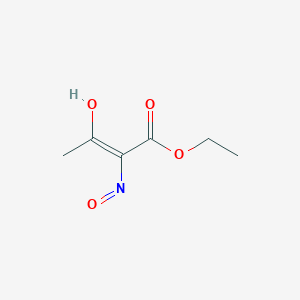

Chemical Structure and Nomenclature Ethyl 2-(hydroxyimino)-3-oxobutanoate (C₆H₉NO₄, molecular weight: 159.14 g/mol) is a β-keto ester derivative characterized by a hydroxyimino group (-NOH) at the C2 position and a ketone group at C2. The compound exists in two stereoisomeric forms, (2E) and (2Z), with the (2E) configuration being the most commonly reported . It is systematically named under IUPAC guidelines as ethyl (2E)-2-(hydroxyimino)-3-oxobutanoate and is also known by synonyms such as ethyl oximinoacetoacetate or ethyl 2-hydroxylimino-3-oxobutanoate .

Synthesis The compound is synthesized via the nitrosation of ethyl acetoacetate using sodium nitrite under acidic conditions (e.g., HCl or H₂SO₄). This reaction introduces the hydroxyimino group at the α-position of the β-keto ester . The process typically yields 64–97% purity, depending on recrystallization solvents (e.g., ethanol) .

Applications this compound is a key intermediate in pharmaceutical synthesis, notably for producing cimetidine (a histamine H₂-receptor antagonist) . Its reactive β-keto ester and hydroxyimino groups make it a versatile precursor for heterocyclic compounds, including hydrazones, indole derivatives, and quinoline analogs .

Structure

2D Structure

Properties

IUPAC Name |

ethyl (E)-3-hydroxy-2-nitrosobut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO4/c1-3-11-6(9)5(7-10)4(2)8/h8H,3H2,1-2H3/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVTHITHXCDMTDK-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C(C)O)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C(/C)\O)/N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5408-04-8 | |

| Record name | Butanoic acid, 2-(hydroxyimino)-3-oxo-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005408048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC10758 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10758 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid, 2-(hydroxyimino)-3-oxo-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.563 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Step 1: Formation of Ethyl (E,Z)-(2-hydroxyimino)-3-oxobutanoate

-

- Ethyl 3-oxobutanoate (6)

(5.15 g, 0.040 mol) - Acetic acid (5 mL)

- Sodium nitrite (NaNO2)

- Water, at 0°C

- Stirring at room temperature

- Ethyl 3-oxobutanoate (6)

-

- Dissolve ethyl 3-oxobutanoate in acetic acid.

- Add sodium nitrite solution dropwise at 0°C to facilitate nitration or nitrosation.

- Stir the mixture for approximately 1 hour at room temperature.

- Hydrolyze with water, extract with ethyl acetate, wash, dry, and concentrate.

-

- Formation of a yellowish oil mixture of E/Z isomers, with a yield of 100% and a high purity (as per spectral data).

- The product is characterized by NMR and IR, confirming the oxime formation.

Step 2: Oxime Formation via Condensation with Hydroxylamine

-

- The crude mixture from Step 1

- Hydroxylamine hydrochloride or free hydroxylamine

- Acidic or basic catalyst (e.g., pyridine or sodium acetate)

- Solvent such as ethanol or acetic acid

-

- Dissolve the mixture in ethanol.

- Add hydroxylamine hydrochloride and base or catalyst.

- Reflux or stir at ambient temperature for several hours.

- Work-up involves neutralization, extraction, washing, and drying.

-

- Selective formation of Ethyl 2-(hydroxyimino)-3-oxobutanoate with high yield (~99%) as confirmed by spectral data.

Alternative Synthetic Route: Direct Nitration and Hydroximation

This method involves initial nitration of the keto ester followed by reduction and hydroximation:

-

- Ethyl 3-oxobutanoate

- Nitrous acid or nitrosating agents

- Hydroxylamine derivatives

-

- Nitration at the keto position using nitrous acid.

- Conversion of nitro to oxime via hydroxylamine treatment.

- Purification through recrystallization or chromatography.

Note: This route is less common due to potential side reactions and lower selectivity but remains viable under controlled conditions.

Data Table Summarizing Preparation Conditions

| Step | Reagents | Solvent | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|---|

| 1 | Ethyl 3-oxobutanoate, NaNO2, AcOH | Acetic acid | 0°C to RT | 1 hour | 100% | Formation of E/Z oxime mixture |

| 2 | Hydroxylamine hydrochloride | Ethanol | Reflux | Several hours | ~99% | Selective oxime formation |

Research Findings and Optimization

Recent studies, including patent literature, highlight the importance of controlling reaction parameters to favor the formation of the desired oxime isomer. For instance, maintaining low temperature during nitrosation minimizes side reactions and improves yield. The use of acetic acid as a solvent facilitates the formation of the oxime without over-oxidation or degradation.

Furthermore, spectral characterization (NMR, IR) confirms the structure and purity of the synthesized compound, with the IR spectrum showing characteristic C=N and N-OH stretches, and NMR spectra indicating the formation of the oxime functional group.

Scientific Research Applications

Synthetic Applications

Ethyl 2-(hydroxyimino)-3-oxobutanoate is primarily utilized in organic synthesis due to its unique structure, which allows it to participate in various chemical reactions. Some notable synthetic applications include:

- As a Building Block : This compound serves as a versatile intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its ability to undergo reactions such as condensation and cycloaddition makes it valuable for creating complex molecules .

- Synthesis of β-Amino Acids : It is used in the preparation of β-amino acids through the reaction with amines. This is significant in the development of peptide-based drugs and biologically active compounds .

Medicinal Chemistry

In medicinal chemistry, this compound has been investigated for its potential therapeutic properties:

- Antitumor Activity : Research has indicated that derivatives of this compound exhibit antitumor properties. Studies have shown that certain modifications can enhance its efficacy against specific cancer cell lines .

- Antibacterial Properties : Some derivatives have demonstrated antibacterial activity, making them candidates for further development as antimicrobial agents. This is particularly relevant in the context of rising antibiotic resistance .

Case Studies and Research Findings

Several studies highlight the practical applications of this compound:

Mechanism of Action

The mechanism of action of ethyl 2-(hydroxyimino)-3-oxobutanoate involves its ability to form stable intermediates in chemical reactions. The oxime group can act as a nucleophile or electrophile, depending on the reaction conditions. This versatility allows the compound to participate in a variety of chemical transformations, making it a valuable tool in synthetic chemistry.

Molecular Targets and Pathways:

Nucleophilic Attack: The oxime group can undergo nucleophilic attack by various reagents, leading to the formation of new chemical bonds.

Electrophilic Addition: The compound can also act as an electrophile, reacting with nucleophiles to form substituted products.

Comparison with Similar Compounds

Table 1: Key Structural Analogues of Ethyl 2-(hydroxyimino)-3-oxobutanoate

β-Keto Esters vs. Diethyl Propanedioate

Ethyl 3-oxobutanoate derivatives, including the hydroxyimino variant, share structural similarities with diethyl propanedioate (malonate esters). Both undergo nucleophilic substitution and condensation reactions. However, the hydroxyimino group in this compound introduces additional reactivity, such as tautomerism (keto-enol and oxime-imine equilibria), enabling diverse transformations like cyclization to indoles or quinolines .

Substituent Effects on Reactivity

- Electron-Donating Groups (e.g., methoxy, benzyl): Increase nucleophilicity at the α-carbon, favoring alkylation and Michael addition reactions .

- Electron-Withdrawing Groups (e.g., nitro, chloro): Enhance electrophilicity at the ketone, accelerating nucleophilic attacks (e.g., hydrazine condensation) .

- Hydroxyimino vs. Hydrazone: Hydroxyimino derivatives exhibit stronger hydrogen-bonding capacity, influencing crystal packing and solubility . Hydrazones (e.g., phenylhydrazone derivatives) are more stable toward hydrolysis .

Physical and Spectroscopic Comparisons

Table 2: Spectroscopic Data for Selected Analogues

Biological Activity

Ethyl 2-(hydroxyimino)-3-oxobutanoate (EPO) is an organic compound with significant potential in biological research and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in drug discovery, and comparative analysis with similar compounds.

Chemical Structure and Properties

- Molecular Formula : C₆H₉NO₄

- Molecular Weight : 159.14 g/mol

- Functional Groups : Hydroxyimino group (C=N-OH) and keto group (C=O)

The presence of the hydroxyimino and keto groups enhances the compound's reactivity and interaction with biological systems, making it a subject of interest for various scientific studies.

EPO's biological activity is primarily attributed to its ability to interact with enzymes and other biological molecules:

- Enzyme Interaction : The hydroxyimino group can form hydrogen bonds with enzyme active sites, potentially leading to inhibition or modulation of enzymatic activity. This property is crucial for drug design, as it may allow EPO to serve as a lead compound in developing enzyme inhibitors.

- Metabolic Pathways : EPO's structural similarity to pyruvate suggests that it may influence metabolic pathways. Pyruvate plays a critical role in energy production and cellular metabolism, indicating that EPO could be involved in similar biochemical processes.

Biological Activity

Research has indicated several biological activities associated with EPO:

- Antimicrobial Properties : Preliminary studies suggest that EPO exhibits antimicrobial activity against various pathogens, making it a candidate for further investigation in the development of new antibiotics.

- Enzyme Inhibition : EPO has shown potential to inhibit specific enzymes involved in metabolic pathways. This inhibition could lead to therapeutic applications in diseases where these enzymes are overactive.

- Bioavailability : The compound demonstrates high solubility in various solvents, enhancing its bioavailability and making it suitable for further pharmacological studies.

Case Studies

Several studies have explored the biological activity of EPO:

- Study on Enzyme Interaction : A recent investigation revealed that EPO interacts with enzymes through its hydroxyimino group, leading to significant changes in enzyme kinetics. The study utilized molecular dynamics simulations to elucidate the binding affinities and mechanisms involved .

- Antimicrobial Testing : In vitro tests conducted on bacterial strains showed that EPO inhibited growth effectively at specific concentrations, suggesting its potential as an antimicrobial agent.

Comparative Analysis

To understand the uniqueness of EPO, a comparison with structurally similar compounds is essential:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| Ethyl 4-hydroxy-3-oxobutanoate | 372-31-6 | Lacks hydroxyimino group; simpler structure |

| Ethyl 2-(methoxyimino)-4-oxopentanoate | 82874-96-2 | Features a methoxy group; different carbon chain length |

| Methyl 2-(hydroxyimino)hexanoate | 10409-25-3 | Longer carbon chain; altered biological properties |

EPO stands out due to its specific hydroxyimino configuration and unique reactivity profile, which may enhance its potential applications in medicinal chemistry compared to these similar compounds.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 2-(hydroxyimino)-3-oxobutanoate, and how can reaction conditions be optimized?

- Answer: The compound is synthesized via nitrosation of ethyl acetoacetate using sodium nitrite under acidic conditions (e.g., HCl or H2SO4) . Optimization involves controlling temperature (0–5°C to minimize side reactions), stoichiometric ratios (excess nitrite to ensure complete imine formation), and pH (maintained below 2 to favor protonation of the intermediate). Post-reaction neutralization with NaHCO3 and purification via recrystallization (ethanol/water mixtures) are critical for high yields (>80%) .

Q. Which spectroscopic methods are most effective for characterizing this compound?

- Answer: Key techniques include:

- <sup>1</sup>H/</sup>13C NMR : To confirm the hydroxyimino (δ ~10–12 ppm for NH) and ketone (δ ~190–210 ppm for C=O) groups .

- IR Spectroscopy : Peaks at ~1706 cm<sup>−1</sup> (ketone C=O) and ~3359 cm<sup>−1</sup> (hydroxyimino O-H stretch) .

- Mass Spectrometry (HRMS) : To verify molecular ion [M+Na]<sup>+</sup> (e.g., m/z 291.0518 for a chlorophenyl derivative) .

Q. How does the hygroscopic nature of this compound impact storage and handling?

- Answer: The compound is moisture-sensitive due to its ketone and imine functional groups. Storage under inert gas (N2 or Ar) in airtight containers at −20°C is recommended. Pre-drying solvents (e.g., molecular sieves for ethanol) during synthesis minimizes hydrolysis .

Advanced Research Questions

Q. What strategies resolve contradictions in reported yields for derivatives of this compound?

- Answer: Discrepancies often arise from reaction kinetics (e.g., competing hydrolysis vs. nitrosation) or purification methods. For example, derivatives like ethyl 2-[(2,6-dimethylphenyl)hydrazono]-3-oxobutanoate show yield variations (70–90%) due to crystallization solvent choice (ethanol vs. ethyl acetate). Systematic screening of solvents, temperatures, and acid catalysts (e.g., HCl vs. H2SO4) can harmonize protocols .

Q. How can computational modeling predict the reactivity of this compound in cyclocondensation reactions?

- Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electrophilicity of the ketone group and nucleophilic attack by amines or hydrazines. For instance, the energy barrier for forming pyrrole derivatives (e.g., photochromic ligands) correlates with substituent electron-withdrawing effects on the aryl ring .

Q. What role does this compound play in synthesizing tau aggregation inhibitors?

- Answer: The compound serves as a precursor for hydrazone derivatives (e.g., ethyl 2-(4-chlorophenylhydrazono)-3-oxobutanoate), which undergo cyclization to form aminothienopyridazines. These inhibit tau fibrillization via π-stacking interactions, validated by Thioflavin T assays and TEM imaging .

Q. How does X-ray crystallography elucidate the conformational flexibility of this compound derivatives?

- Answer: Crystal structures (e.g., monoclinic P21/c for a dimethylphenylhydrazono derivative) reveal planar hydrazone moieties and hydrogen-bonding networks (N-H⋯O=C) that stabilize tautomeric forms. Torsional angles between the hydrazone and ester groups inform steric effects in solid-state packing .

Methodological Guidance

Designing a kinetic study to monitor the nitrosation of ethyl acetoacetate:

- Protocol: Use in situ FTIR or <sup>1</sup>H NMR to track imine formation. Quench aliquots at intervals (0, 15, 30, 60 min) and analyze by HPLC (C18 column, MeOH/H2O mobile phase). Rate constants (k) derived from pseudo-first-order plots can optimize reaction time .

Purifying this compound derivatives with sensitivity to hydrolysis:

- Procedure: Employ flash chromatography (silica gel, hexane/ethyl acetate gradient) under inert atmosphere. For hygroscopic compounds, use anhydrous Na2SO4 during workup and lyophilization for solvent removal .

Evaluating tautomeric equilibrium in solution using NMR titration:

- Approach: Dissolve the compound in deuterated DMSO-d6 and titrate with D2O. Monitor <sup>1</sup>H NMR shifts of the hydroxyimino proton (~12 ppm) to assess keto-enol tautomerism. Compare with DFT-predicted chemical shifts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.